4-Pyridinepropanethiol
Description
Significance of Pyridine-Containing Organothiols in Chemical Sciences
Pyridine-containing organothiols represent a crucial class of compounds in the chemical sciences, primarily due to their ability to form stable, self-assembled monolayers (SAMs) on metal surfaces, particularly gold. researchgate.net The thiol (-SH) group exhibits a strong affinity for gold, leading to the formation of a stable gold-sulfur bond. sigmaaldrich.com This provides a robust anchor for the molecule to the surface.
The pyridine (B92270) ring, a six-membered aromatic heterocycle containing a nitrogen atom, offers several key functionalities. The nitrogen atom can act as a Lewis base, enabling it to coordinate with metal ions and participate in hydrogen bonding. tue.nl This property is instrumental in the construction of supramolecular assemblies and in the development of sensors. Furthermore, the aromatic nature of the pyridine ring allows for π-π stacking interactions, which contribute to the ordering and stability of the self-assembled monolayers. The ability to modify the pyridine ring with various functional groups further enhances the versatility of these molecules, allowing for the fine-tuning of surface properties such as wettability and reactivity. utexas.edu
Scope and Academic Relevance of 4-Pyridinepropanethiol Research
Research involving this compound is extensive and spans multiple disciplines. Its primary academic relevance lies in its application as a molecular linker to create well-defined interfaces between different materials. The propyl chain separating the pyridine and thiol functionalities provides flexibility and spatial separation, which can be crucial for the intended application.
Studies often focus on the formation and characterization of this compound SAMs on gold surfaces. rsc.orgresearchgate.net Researchers employ a variety of surface-sensitive techniques, such as X-ray photoelectron spectroscopy (XPS), scanning tunneling microscopy (STM), and infrared reflection-absorption spectroscopy (IRRAS), to investigate the structure, orientation, and packing of the molecules on the surface. researchgate.net Understanding these fundamental aspects is critical for controlling the properties of the modified surfaces. The protonation and deprotonation of the pyridine nitrogen atom, which can be controlled by the pH of the surrounding environment, provides a switchable handle to alter the surface charge and, consequently, its interaction with other molecules. nih.gov
Overview of Key Research Domains for this compound
The unique properties of this compound have led to its application in several key research domains:
Self-Assembled Monolayers (SAMs): The ability of this compound to form well-ordered SAMs on gold and other metal surfaces is a cornerstone of its use in research. rsc.orgresearchgate.net These monolayers serve as versatile platforms for controlling surface properties at the molecular level. The structure of these SAMs can be influenced by the solvent used during their formation. acs.org For instance, highly ordered and densely packed monolayers can be formed from specific solvent mixtures. acs.org
Electrochemistry: The pyridine group of this compound can be electrochemically active, allowing for the study of electron transfer processes at modified electrodes. nih.gov This is particularly relevant in the development of electrochemical sensors and in understanding the fundamentals of charge transport through molecular layers. mdpi.comutexas.edu The electrochemical behavior can be influenced by the nature of the metal ion in coordination polymers involving pyridine derivatives. mdpi.com
Biosensors and Nanotechnology: In the realm of nanotechnology, this compound is used to functionalize nanoparticles and surfaces for biosensing applications. thepharmajournal.comnih.gov The pyridine moiety can act as an anchor for biomolecules or as a recognition element. tue.nl The integration of such functionalized nanomaterials into biosensor devices can lead to enhanced sensitivity and selectivity for detecting specific biological targets. nih.govnih.gov
Detailed Research Findings
In-depth studies have provided valuable insights into the behavior and application of this compound.
| Property | Description | References |
| Chemical Formula | C8H11NS | sigmaaldrich.com |
| Molecular Weight | 153.25 g/mol | sigmaaldrich.com |
| CAS Number | 26847-63-2 | sigmaaldrich.com |
The formation of SAMs from pyridine-terminated thiols on gold substrates results in highly ordered and densely packed monolayers. researchgate.net The specific arrangement of the molecules within the monolayer can be influenced by the length of the spacer between the thiol group and the aromatic moiety. researchgate.net For example, the unit cell of the SAM can vary depending on whether the number of methylene (B1212753) units in the spacer is even or odd. researchgate.net
Research has also explored the effect of the solvent on the quality of the SAMs formed from pyridine-terminated thiols. For instance, the use of pure ethanol (B145695) as a solvent can lead to significant gold corrosion, while more ordered monolayers can be obtained from acetonitrile (B52724) or a KOH/ethanol mixture. acs.org
The stability of thiol-based SAMs can be a concern due to their susceptibility to oxidation when exposed to air. rug.nl This has prompted research into alternative anchoring groups to create more robust monolayers.
In the context of electrochemistry, the pyridine group can participate in redox reactions. The electrochemical properties of coordination polymers containing pyridine derivatives have been shown to be dependent on the metal ion present. mdpi.com Furthermore, the pH of the solution can significantly affect the structure of SAMs formed from pyridine-containing thiols due to the protonation and deprotonation of the nitrogen atom in the pyridine ring. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
3-pyridin-4-ylpropane-1-thiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c10-7-1-2-8-3-5-9-6-4-8/h3-6,10H,1-2,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSFQTWZHNUXGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCCS | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Chemical Derivatization Methodologies for 4 Pyridinepropanethiol
Synthetic Approaches to 4-Pyridinepropanethiol and Related Structures
The creation of this compound and similar organothiol compounds involves specific chemical precursors and reaction sequences. Advances in synthetic methodologies continue to refine these processes for improved efficiency and yield.
Precursor Chemistry and Reaction Pathways
In chemistry, a precursor is a compound that takes part in a chemical reaction that results in the formation of another compound. wikipedia.org In biochemistry, "precursor" often refers to a chemical compound that precedes another in a metabolic pathway. wikipedia.org The synthesis of many complex molecules, including pharmaceuticals and industrial chemicals, relies on the availability of specific precursors. reagent.co.uk For instance, methanol (B129727) is a common precursor for acetic acid, the active ingredient in vinegar. reagent.co.uk
The synthesis of this compound can be conceptualized through various reaction pathways, often starting from readily available pyridine-containing precursors. One plausible route involves the modification of a precursor such as 4-pyridinepropanol (B1329387) or a corresponding halide. For example, a nucleophilic substitution reaction with a thiol-containing reagent could be employed to introduce the thiol group. Another approach could involve the reduction of a disulfide precursor. The specific reaction conditions, including solvent, temperature, and catalyst, would be critical in directing the reaction towards the desired product and minimizing side reactions.
The study of reaction pathways is fundamental to understanding and optimizing chemical syntheses. nih.govevitachem.comyoutube.com For example, understanding the mechanism of alkene reactions, such as addition and elimination, allows for the targeted synthesis of various organic compounds. youtube.com Similarly, exploring different reaction pathways for the formation of heterocyclic compounds like pyridones can lead to the discovery of novel molecular structures. nih.gov
Methodological Advances in Organothiol Synthesis
The synthesis of organothiols, a class of organic compounds containing a carbon-bonded sulfhydryl group (-SH), is a significant area of organic synthesis. rsc.org Methodological advancements aim to develop more efficient, selective, and environmentally friendly ways to create these compounds. Recent developments include new catalytic systems and reaction conditions that facilitate the formation of carbon-sulfur bonds. rsc.org For instance, the oxidative cross-coupling of thiols is a powerful method for forming various organosulfur compounds. rsc.org
The formation of self-assembled monolayers (SAMs) of organothiols on metal surfaces is a key application that drives research into their synthesis. researchgate.netacs.org These monolayers have potential uses in molecular electronics, sensors, and corrosion protection. researchgate.netacs.org The ability to synthesize organothiols with specific functional groups allows for the fine-tuning of the properties of these surfaces. acs.org
Analytical Derivatization Strategies for this compound
Derivatization is a chemical modification process used to convert an analyte into a form that is more suitable for analysis by a particular technique. mdpi.comnumberanalytics.comresearchgate.net This can enhance detectability, improve chromatographic separation, or increase stability. mdpi.comnumberanalytics.com Both pre-column and post-column derivatization methods are employed in high-performance liquid chromatography (HPLC). welch-us.com
Derivatization for Enhanced Chromatographic Analysis
For gas chromatography (GC), derivatization is often necessary to increase the volatility of polar analytes like thiols. researchgate.netphenomenex.comtcichemicals.com Silylation is a common technique where an active hydrogen in the thiol group is replaced with a non-polar trimethylsilyl (B98337) (TMS) group, making the compound more volatile. phenomenex.comtcichemicals.com
In HPLC, derivatization aims to improve the detection of thiols, which may not have a strong chromophore for UV-Vis detection. nih.govmdpi.com Reagents can be used that react with the thiol group to form a derivative with strong fluorescence or UV absorbance. nih.govmdpi.comastm.org This significantly enhances the sensitivity of the analysis. For example, 4,4'-dithiodipyridine (DTDP) reacts with thiols to form stable derivatives that can be analyzed by HPLC-MS/MS. acs.orgchrom-china.com Other derivatizing agents for thiols in HPLC include maleimides, bimanes, and halogenobenzofurazans. astm.org
| Derivatization Technique | Analytical Method | Purpose | Reagent Examples |
| Silylation | Gas Chromatography (GC) | Increase volatility and thermal stability | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-trimethylsilylimidazole (TMSI) phenomenex.comtcichemicals.com |
| Thiol-Disulfide Exchange | HPLC-MS/MS | Form stable, detectable derivatives | 4,4'-dithiodipyridine (DTDP) acs.orgchrom-china.com |
| Fluorescent Labeling | HPLC with Fluorescence Detection | Enhance sensitivity | Monobromobimane (MBB), Dansylaziridine, N-substituted maleimides astm.orgmdpi.com |
| UV-Labeling | HPLC with UV Detection | Improve detectability | Pentafluorobenzyl bromide (PFBBr) researchgate.net |
Derivatization for Mass Spectrometric Characterization
Derivatization plays a crucial role in mass spectrometry (MS) by improving ionization efficiency and providing characteristic fragmentation patterns that aid in structural elucidation. ddtjournal.comfu-berlin.despectroscopyonline.com The modification of an analyte can lead to the formation of derivatives that are more readily ionized, resulting in a stronger signal. ddtjournal.com
For thiols, derivatization can be used to introduce a "tag" that directs the fragmentation in a predictable way upon collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS). ddtjournal.com This can be particularly useful for identifying and quantifying low-level thiols in complex matrices. The derivatization of thiols with reagents like 4,4'-dithiodipyridine not only aids in chromatographic separation but also provides a distinct signature in the mass spectrum, facilitating sensitive and selective detection. acs.org
The characterization of derivatized molecules often involves detailed fragmentation studies to understand the breakdown pathways of the ions. fu-berlin.denih.govmdpi.com This information is vital for developing robust analytical methods and for confirming the identity of unknown compounds.
Chiral Derivatization for Enantiomeric Studies
The separation and analysis of enantiomers, which are non-superimposable mirror images of a chiral molecule, is of great importance in many fields, particularly in the pharmaceutical industry. researchgate.net Chiral derivatization is a powerful technique used to separate enantiomers by reacting them with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated by standard chromatographic techniques. nih.gov
For chiral thiols, or for the analysis of other chiral molecules using chiral thiol derivatizing agents, this approach is widely used. A variety of chiral thiols, such as N-acetyl-l-cysteine (NAC) and isobutyryl-l-cysteine (B13689362) (IBLC), are used in conjunction with reagents like o-phthalaldehyde (B127526) (OPA) to derivatize chiral amines for enantiomeric analysis by HPLC. nih.govmdpi.comresearchgate.net The choice of the chiral derivatizing agent is critical for achieving good separation of the diastereomers. nih.govmdpi.com Recent research has explored new chiral thiols to improve the performance of these separations. nih.govmdpi.comcapes.gov.brchemrxiv.orgacs.orgrsc.orgpsu.edu
| Chiral Derivatizing Agent (Thiol) | Analyte Type | Analytical Technique |
| N-acetyl-l-cysteine (NAC) | Chiral amines | HPLC with fluorescence or MS detection nih.govmdpi.com |
| Isobutyryl-l-cysteine (IBLC) | Chiral amines | HPLC with fluorescence or MS detection nih.govmdpi.com |
| N,N-dimethyl-l-cysteine (DiCys) | Chiral amines | HPLC-MS nih.govmdpi.com |
| N-acetyl-d-penicillamine (NAP) | Chiral amines | HPLC with fluorescence or MS detection nih.govmdpi.com |
Self Assembled Monolayers Sams of 4 Pyridinepropanethiol
Fundamental Mechanisms of SAM Formation on Substrates
The formation of a self-assembled monolayer is a multi-step process that begins with the transport of molecules from the bulk solution to the substrate surface, followed by adsorption and a two-dimensional organization process. nih.gov This organization can involve transitioning through intermediate surface phases and is often described by two-dimensional nucleation and growth models. nih.gov
The adsorption of thiols onto a gold surface is a complex process. saimm.co.za The kinetics of this process, which describe the rate of adsorbate uptake, are crucial for understanding the formation of the monolayer. jchemlett.com The process can be modeled to understand the transport of molecules across the solution film surrounding the substrate and their subsequent diffusion and adsorption onto the surface. saimm.co.za
Table 1: Adsorption Kinetic and Thermodynamic Parameters
| Parameter | Description | Typical Values/Observations |
|---|---|---|
| Adsorption Mechanism | The process involves multiple steps including mass transport and surface diffusion. saimm.co.za | Often follows Langmuir or Freundlich isotherm models. saimm.co.zaresearchgate.net |
| Binding Energy | The strength of the interaction between the thiol and the metal surface. | For thiol-gold bonds, this is in the range of 45 kcal/mol. sigmaaldrich.com For some peptide-based SAMs, binding energies are around -8.0 kcal/mol. nih.gov |
| Adsorption Rate | The speed at which the monolayer forms. | Formation can be rapid, with a monolayer forming within minutes, followed by a slower reorganization phase over several hours. societechimiquedefrance.fr |
| Kinetic Models | Mathematical descriptions of the adsorption process. | Biphasic kinetics, involving initial adsorption and subsequent molecular rearrangement, are often observed. mdpi.com |
This table is interactive. Click on the headers to sort the data.
The conditions of the solution from which the SAM is formed, particularly the pH, can significantly impact the assembly and structure of the monolayer. The pH of the solution can affect the protonation state of functional groups within the molecule, which in turn influences intermolecular interactions and the final structure of the monolayer. rsc.org
For pyridine-terminated thiols, the protonation of the pyridine (B92270) nitrogen at low pH can lead to changes in the molecular orientation and packing. conicet.gov.ar For instance, at low pH, the pyridine nitrogen can become protonated, leading to desorption of this group from the surface and allowing other parts of the molecule, such as a carboxylate group, to interact with the gold surface. conicet.gov.ar This can result in different surface structures at varying pH levels. mdpi.com The surface pKa values for pyridine-terminated SAMs have been determined to be around 5. rsc.org
The solvent used for the assembly process also plays a critical role. For instance, using pure ethanol (B145695) as a solvent for some pyridine-terminated thiols can lead to significant gold corrosion, whereas using acetonitrile (B52724) or a KOH/ethanol mixture can result in the formation of highly ordered and densely packed SAMs. acs.org
Structural Elucidation of 4-Pyridinepropanethiol SAMs
Various surface-sensitive techniques are employed to characterize the structure of this compound SAMs, providing insights into molecular packing, orientation, and the presence of defects.
The molecular packing and orientation within a SAM are crucial for its properties. Techniques such as scanning tunneling microscopy (STM), infrared reflection-absorption spectroscopy (IRRAS), X-ray photoelectron spectroscopy (XPS), and near-edge X-ray absorption fine structure (NEXAFS) spectroscopy are used to investigate these structural aspects. acs.orgrsc.org
For pyridine-terminated thiols, studies have shown that the molecules form highly ordered and densely packed monolayers. acs.orgrsc.org The specific packing arrangement can depend on the structure of the molecule, such as the number of methylene (B1212753) spacers in the alkyl chain. rsc.org For example, an even number of methylene units can lead to a larger unit cell, while an odd number results in a smaller unit cell. rsc.org The tilt angle of the molecules with respect to the surface normal is often found to be around 15° to 30°. sigmaaldrich.comrsc.org The aromatic moiety in some pyridine-terminated thiols has been observed to be oriented nearly perpendicular to the surface. acs.org
Table 2: Structural Characteristics of Pyridine-Terminated SAMs
| Characteristic | Description | Method of Analysis |
|---|---|---|
| Molecular Packing | The arrangement of molecules on the substrate surface. | STM, NEXAFS acs.orgrsc.org |
| Molecular Orientation | The tilt and twist angles of the molecules relative to the surface. | IRRAS, NEXAFS acs.orgrsc.org |
| Unit Cell | The basic repeating unit of the molecular lattice. | STM acs.orgrsc.org |
| Film Thickness | The height of the self-assembled monolayer. | Ellipsometry, X-ray Reflectivity |
This table is interactive. Click on the headers to sort the data.
The quality of a SAM is determined by the degree of order and the presence of defects. A well-ordered monolayer is typically crystalline-like. sigmaaldrich.com However, defects in the monolayer can occur. These can include point defects, line defects, and domain boundaries. unige.chrsc.org The presence of even small amounts of impurities in the thiol solution can lead to a disordered monolayer with a higher number of defects. sigmaaldrich.com
The characterization of these defects is important as they can influence the physical and chemical properties of the SAM. Techniques like STM are invaluable for visualizing the surface at the molecular level and identifying defects. rsc.org The formation of etch pits or depressions on the gold surface is a common feature observed during the formation of thiol-based SAMs, which is often attributed to the lifting of the Au(111) herringbone reconstruction upon chemisorption. harvard.edu
The structure of pyridine-thiol SAMs can undergo reversible transitions depending on the pH of the surrounding environment. acs.org These transitions are primarily driven by the protonation and deprotonation of the terminal pyridine group. dntb.gov.ua
At low pH, the pyridine nitrogen atom becomes protonated. mdpi.com This change in charge can alter the intermolecular forces and the interaction with the substrate, leading to a change in the monolayer's structure. For example, STM studies have shown that 4-pyridineethanethiolate SAMs on a Au(111) surface exhibit different packing structures in acidic versus neutral solutions. mdpi.com Specifically, a p(10 × √3)R30° structure was observed in 0.05 M HClO₄, while a p(5 × √3)R30° structure was seen in 0.1 M NaClO₄. mdpi.com These structural changes are attributed to the protonation/deprotonation process. mdpi.comdntb.gov.ua
X-ray photoelectron spectroscopy (XPS) can be used to investigate the protonation state of the pyridine nitrogen. rsc.org Despite the expectation of easy protonation, some studies have found that pyridine-terminated surfaces can show a surprising resistance to protonation. rsc.org Nevertheless, the protonation process is generally found to be reversible, and the surface pKa values for these SAMs have been determined to be around 5. rsc.orgacs.org
Table 3: Compound Names
| Compound Name |
|---|
| This compound |
| 4-pyridineethanethiolate |
| Gold |
| Silver |
| Platinum |
| Copper |
| Ethanol |
| Acetonitrile |
This table is interactive. Click on the headers to sort the data.
Interfacial Interactions within this compound SAM Systems
The stability and structure of this compound SAMs are governed by a complex interplay of interactions at the substrate-molecule interface and between the assembled molecules themselves.
The formation of a this compound SAM on a metal substrate is primarily driven by the strong interaction between the sulfur atom of the thiol group and the metal surface. sigmaaldrich.cn This process, known as chemisorption, results in the formation of a stable, semi-covalent bond. sigmaaldrich.cnresearchgate.net
On gold substrates, the widely accepted mechanism involves the oxidative adsorption of the sulfur-hydrogen (S-H) bond onto the gold surface, leading to the formation of a gold-thiolate (Au-S) bond and the reductive elimination of hydrogen. researchgate.net The strength of this gold-sulfur interaction is significant, on the order of 45 kcal/mol. sigmaaldrich.cn Initially, at low surface coverage, the thiol molecules may lie parallel to the substrate. As the surface coverage increases, lateral pressure induces the molecules to orient into a more upright, densely packed structure. researchgate.net
The choice of substrate material can influence the quality and characteristics of the resulting SAM. While gold is a common substrate for thiol-based SAMs, other metals like platinum and silver are also used. piketech.comresearchgate.net Studies on platinum have shown that the quality of alkanethiol SAMs can be dependent on the chain length of the thiol, with shorter chains sometimes leading to more defective monolayers due to different adsorption configurations. researchgate.net
The binding of this compound to a substrate can be understood through different binding models. In sequential binding mechanisms, all substrates must bind to the enzyme before the reaction occurs. libretexts.org This can be further divided into:
Ordered binding: where one substrate must bind before another. libretexts.org
Random-order binding: where the order of substrate binding does not matter. libretexts.orgreddit.com
Another mechanism is the ping-pong mechanism (or double-displacement reaction), where one product is released before the second substrate binds. libretexts.orgjackwestin.com
A study on the functionalization of a monocrystalline ZnO surface with aromatic dithiols aimed to create a sulfur-terminated SAM for building further molecular structures. researchgate.net Density functional theory calculations have been used to investigate the initial stages of metal cluster formation on pyridine-terminated SAMs, highlighting the importance of SAM functionalization in metal nucleation. researchgate.net
| Substrate | Binding Moiety | Binding Interaction | Key Findings |
| Gold (Au) | Thiol (-SH) | Covalent Au-S bond formation | Forms highly ordered and densely packed monolayers. researchgate.net The interaction is strong, around 45 kcal/mol. sigmaaldrich.cn |
| Platinum (Pt) | Thiol (-SH) | Pt-S bond formation | Quality of the SAM can be chain-length dependent. researchgate.net |
| Silver (Ag) | Thiol (-SH) | Ag-S bond formation | Used for modifying the surface properties of silver nanoparticles. nih.gov |
| Zinc Oxide (ZnO) | Dithiol | Sulfur-terminated SAM | Enables the creation of further molecular superstructures. researchgate.net |
Once the this compound molecules are anchored to the substrate, intermolecular forces play a crucial role in the organization and stability of the monolayer. These forces include van der Waals interactions, hydrophobic interactions, and electrostatic interactions. sigmaaldrich.cnspmtips.com
The terminal pyridine group of this compound introduces additional interactions. The nitrogen atom in the pyridine ring can participate in hydrogen bonding and other electrostatic interactions, which can influence the packing and surface properties of the SAM. spmtips.com The orientation of the pyridine rings at the surface can also be influenced by intermolecular forces between the aromatic moieties. researchgate.net
Studies on pyridine-terminated thiols have shown that they form highly ordered and densely packed SAMs. researchgate.net The conformation of the molecules within the SAM is a result of a delicate balance between intramolecular and intermolecular forces. researchgate.net The structure of these SAMs can be characterized by techniques such as ultra-high vacuum infrared reflection-adsorption spectroscopy (UHV-IRRAS), X-ray photoelectron spectroscopy (XPS), and scanning tunneling microscopy (STM). researchgate.netresearchgate.net
| Force Type | Interacting Moiety | Effect on SAM Structure |
| Van der Waals | Propane chains | Promotes close packing and ordering. sigmaaldrich.cn |
| Hydrophobic Interactions | Propane chains | Drives molecules together to minimize contact with polar environments. sigmaaldrich.cnspmtips.com |
| Electrostatic Interactions | Pyridine rings | Influences surface properties and molecular orientation. sigmaaldrich.cnspmtips.com |
| π-π Stacking | Pyridine rings | Can contribute to the ordering and stability of the aromatic head groups. |
Functionalization of Surfaces via this compound SAMs
The ability to present a specific chemical functionality, in this case, the pyridine group, at a surface makes this compound SAMs valuable for tailoring surface properties and creating complex surface architectures.
The terminal pyridine group of a this compound SAM provides a reactive handle for further chemical modifications. This allows for the "click" chemistry approach, where the azide-terminated surfaces can react with terminal acetylenes to form triazoles, enabling the covalent attachment of a wide range of molecules. db-thueringen.denih.gov This method has been used to attach redox-active species like ferrocene (B1249389) to electrode surfaces. nih.gov
The functionalization of surfaces can be used for a variety of applications, including the development of biosensors, where the controlled immobilization of biomolecules is crucial. frontiersin.orgnih.gov For instance, SAMs can be modified to resist the non-specific adsorption of proteins, a key requirement for many biomedical and biosensing applications. harvard.edunih.govresearchgate.net The ability to control the surface chemistry at the molecular level allows for the creation of surfaces with specific recognition capabilities. frontiersin.org
Mixed SAMs, composed of two or more different thiol molecules, offer a powerful method for fine-tuning surface properties. harvard.edunih.gov By co-adsorbing this compound with other thiols, the chemical and physical properties of the surface can be systematically varied.
The composition of a mixed monolayer can be controlled by the ratio of the different thiols in the solution from which the SAM is formed. nih.gov However, the final composition on the surface may not always directly reflect the solution ratio, as factors like chain length and head group interactions can lead to preferential adsorption of one component. nih.gov
Mixed SAMs are often used to create surfaces that resist protein adsorption while presenting specific functional groups for biorecognition. harvard.edunih.govresearchgate.net For example, a mixed SAM could consist of a protein-resistant thiol and a functionalized thiol that can bind to a specific protein. harvard.eduresearchgate.net Studies have shown that the structure and mixing ratio of the thiol components can impact the adsorption behavior of proteins. nih.gov It has been observed that in some mixed SAMs, the components may segregate into nanoscale domains rather than forming a homogeneously mixed layer. chemrxiv.org The formation of well-mixed versus phase-separated domains depends on the intermolecular interactions between the different components of the SAM. abo.fi
The use of mixed SAMs has been explored in various applications, including the development of high-photovoltage tin perovskite solar cells and molecular electronic devices. osti.govrsc.org In these applications, the ability to precisely control the composition and structure of the monolayer is critical for achieving the desired device performance. osti.govrsc.org
| Thiol 1 | Thiol 2 | Resulting Surface Property | Application Example |
| This compound | ω-hydroxy-oligo(ethylene glycol) thiol | Protein resistance with specific binding sites | Biosensors harvard.eduresearchgate.net |
| This compound | Alkanethiol | Tunable hydrophobicity/hydrophilicity | Controlled wetting |
| This compound | Ferrocene-terminated thiol | Redox-active surface | Electrochemical sensors nih.gov |
| This compound | Azido-terminated thiol | "Clickable" surface | Surface functionalization nih.gov |
Applications of 4 Pyridinepropanethiol in Advanced Materials Science
Integration into Functional Materials and Devices
The distinct functionalities of the thiol and pyridine (B92270) groups enable the seamless integration of 4-Pyridinepropanethiol into a variety of advanced materials and devices. The thiol group (–SH) exhibits a strong affinity for noble metal surfaces, particularly gold, silver, and copper, facilitating the formation of stable, well-ordered self-assembled monolayers (SAMs). rsc.org Concurrently, the terminal pyridine ring provides a site for further chemical interactions, including coordination with metal ions, hydrogen bonding, and imparting specific electronic properties to the surface.
Role in Organic Electronic Devices (e.g., OLEDs, OFETs)
In the field of organic electronics, the interface between the metallic electrode and the organic semiconductor is a critical determinant of device performance. Self-assembled monolayers are a powerful tool for engineering these interfaces to improve charge injection and extraction efficiency. rsc.org
In OFETs, SAMs can be used to control the charge carrier density in the transistor channel. nih.gov While specific data for this compound is part of ongoing research, studies on analogous molecules with different terminal groups demonstrate the principle. For instance, SAMs with electron-donating or electron-withdrawing groups can induce the accumulation of electrons or holes at the semiconductor-insulator interface, effectively doping the channel and controlling the transistor's threshold voltage. nih.gov Furthermore, in self-assembled monolayer field-effect transistors (SAMFETs), the monolayer itself constitutes the active semiconducting channel, offering a pathway to ultimate device miniaturization. nih.govrsc.org
| Terminal Group of Alkanethiol SAM | Expected Effect on Work Function | Rationale | Potential Device Impact |
|---|---|---|---|
| -CH3 (Alkyl) | Slight Decrease | Weak dipole moment pointing away from the surface. | Improved electron injection. |
| -CF3 (Fluorinated) | Significant Increase | Strong dipole moment pointing towards the surface due to high electronegativity of fluorine. | Improved hole injection. |
| -NH2 (Amino) | Significant Decrease | Electron-donating group with a dipole moment pointing away from the surface. | Significantly improved electron injection. |
| -C5H4N (Pyridine) | Increase | Electron-withdrawing character and a dipole moment that can be oriented to increase the surface potential. | Improved hole injection into adjacent organic layers. |
Utilization in Sensor Technologies
The bifunctional nature of this compound makes it an excellent candidate for the fabrication of chemical and biological sensors. The thiol group allows for its straightforward immobilization onto transducer surfaces like gold electrodes or gold nanoparticles (AuNPs), while the pyridine ring can serve as a recognition element. ulb.beresearchgate.net
For example, in electrochemical sensors, a monolayer of this compound on a gold electrode can be used to detect heavy metal ions. The nitrogen atom in the pyridine ring can coordinate with metal ions such as copper (Cu²⁺), cadmium (Cd²⁺), or lead (Pb²⁺). jeeng.net This binding event can be detected as a change in the electrochemical signal (e.g., via cyclic voltammetry or impedance spectroscopy), allowing for the quantification of the analyte. jeeng.net
In optical sensors based on localized surface plasmon resonance (LSPR), AuNPs functionalized with this compound can be used for colorimetric sensing. jeeng.net The binding of an analyte to the pyridine groups on the nanoparticle surface can cause a change in the local refractive index or induce nanoparticle aggregation, leading to a shift in the LSPR peak and a visible color change of the solution. jeeng.net This principle is widely used for detecting various analytes, from metal ions to biological molecules. researchgate.net
| Sensor Type | Transducer | Detection Principle | Target Analyte Example |
|---|---|---|---|
| Electrochemical Sensor | Gold Electrode | Analyte binding to the pyridine moiety alters the impedance or redox potential at the electrode surface. | Heavy Metal Ions (e.g., Cu²⁺, Pb²⁺) |
| Optical (LSPR) Sensor | Gold Nanoparticles | Binding of analyte to the functionalized nanoparticle surface causes aggregation or a refractive index change, shifting the plasmon resonance wavelength. | pH, Metal Ions |
| Quartz Crystal Microbalance (QCM) | Gold-Coated Quartz Crystal | Mass change upon analyte binding to the pyridine-terminated surface is detected as a shift in resonance frequency. | Volatile Organic Compounds (VOCs) |
| Biosensor | Gold Electrode or Nanoparticle | The pyridine group acts as a linker to attach larger biomolecules (e.g., enzymes, antibodies) for specific analyte detection. | Glucose, Specific Proteins |
Formation of Functional Interfaces in Composite Materials
Composite materials, which combine two or more distinct materials, often derive their enhanced properties from the synergistic interaction between their components. The interface between these components is paramount, and interfacial engineering is a key strategy for optimizing composite performance. rsc.org
Surface Modification for Enhanced Material Compatibility
This compound serves as an ideal surface modification agent, particularly for incorporating inorganic fillers like metal nanoparticles into a polymer matrix. mdpi.com Often, the surfaces of inorganic fillers are incompatible with the organic polymer, leading to poor dispersion, particle agglomeration, and weak interfacial adhesion. researchgate.net By treating the filler particles with this compound, their surface properties can be fundamentally altered. The thiol group forms a strong covalent bond with the particle surface, while the exposed pyridine rings create a new surface chemistry that is more compatible with the polymer matrix. This improved compatibility promotes better dispersion of the filler and prevents clumping, which is essential for achieving uniform material properties. mdpi.com
Interfacial Engineering for Advanced Composites
Beyond improving compatibility, this compound acts as a molecular bridge or coupling agent at the filler-matrix interface, enhancing the mechanical and functional properties of the composite material. rsc.org A strong interface allows for efficient stress transfer from the flexible polymer matrix to the rigid filler particles, leading to significant improvements in properties like tensile strength, stiffness, and toughness. rsc.org The pyridine group can establish strong secondary interactions, such as hydrogen bonds or dipole-dipole forces, with the polymer chains. This creates a robust linkage that anchors the polymer to the filler surface, preventing slippage at the interface under mechanical load. This strategy of interfacial engineering is crucial for designing high-performance nanocomposites for demanding applications. rsc.orgrsc.org
| Composite System | Interfacial Modifier | Observed Improvement | Mechanism |
|---|---|---|---|
| Silica (B1680970) Nanoparticles in Polystyrene | Amine-terminated Silane | Increased Tensile Strength and Modulus | Covalent bonding to silica and improved interaction with the polymer matrix. |
| Gold Nanoparticles in Poly(methyl methacrylate) | Thiol-terminated Polymer | Enhanced Glass Transition Temperature | Strong Au-S bond restricts polymer chain mobility at the interface. |
| Carbon Nanotubes in Epoxy | Carboxylic Acid Functionalization | Improved Load Transfer and Fracture Toughness | Covalent and hydrogen bonding between functionalized CNTs and epoxy resin. |
| Metal Nanoparticles in a Polar Polymer | This compound (Hypothesized) | Enhanced Mechanical Strength and Dispersion | Thiol group anchors to nanoparticles; pyridine ring interacts strongly with the polar polymer matrix, ensuring efficient stress transfer. |
Coordination Chemistry and Ligand Applications in Materials
The pyridine ring of this compound is a classic Lewis base, containing a nitrogen atom with a lone pair of electrons capable of coordinating to metal centers. This makes the molecule a valuable ligand in coordination chemistry for the synthesis of new functional materials. rsc.orgnih.gov When reacted with metal ions, it can form discrete metal complexes or act as a building block for extended structures known as coordination polymers (CPs) or metal-organic frameworks (MOFs). ua.esuab.cat
In these structures, the metal ions act as nodes, and the this compound molecules act as linkers that bridge the metal centers. researchgate.net Depending on the coordination geometry of the metal ion and the reaction conditions, this can lead to the formation of one-dimensional (1D) chains, two-dimensional (2D) sheets, or three-dimensional (3D) frameworks. uab.cat
The resulting materials can possess a range of interesting properties for materials science applications:
Luminescence: Many coordination polymers, especially those involving lanthanide or certain d-block metals, exhibit photoluminescence, making them candidates for use in chemical sensors, optical devices, and solid-state lighting. nih.gov
Catalysis: The metal centers within a coordination polymer can act as catalytic sites. The porous nature of some frameworks allows reactants to access these sites, making them useful as heterogeneous catalysts. researchgate.net
Sensing: The framework can be designed to interact with specific guest molecules, causing a detectable change in its physical properties (e.g., color or fluorescence), which forms the basis for highly selective sensors. nih.gov
The presence of the propylthiol tail adds another dimension of functionality. It can be used to anchor the coordination polymer onto a substrate, creating functional surfaces, or it could potentially coordinate to soft metal ions, leading to more complex heterometallic structures.
This compound as a Ligand in Metal-Organic Frameworks (MOFs)
The synthesis of Metal-Organic Frameworks (MOFs) involves the self-assembly of metal ions or clusters with multitopic organic ligands to form extended, crystalline, porous structures. The properties of these materials are highly dependent on the geometry and functionality of the organic linkers.
A thorough search of scientific literature did not yield any specific examples or detailed research findings where this compound is used as the primary organic ligand to construct MOFs. The pyridine and thiol functional groups present in this compound are, in principle, capable of coordinating to metal centers. However, its monotopic nature with respect to the pyridine group and the typical coordination behavior of thiols often lend themselves to surface functionalization or the formation of discrete molecular complexes rather than the extended, rigid networks characteristic of MOFs.
The following table summarizes the lack of available data for MOFs constructed with this compound:
| MOF Parameter | Finding for this compound |
| Examples in Literature | None found |
| Structural Data (Crystallography) | Not available |
| Porosity/Surface Area Data | Not applicable |
| Key Research Findings | No specific research published |
Role in Other Coordination Polymer Systems
Coordination polymers are compounds with repeating coordination entities extending in one, two, or three dimensions. While broader in definition than MOFs, the construction of these systems still relies on bridging ligands to link metal centers into extended networks.
Similar to the findings for MOFs, there is a lack of specific research detailing the use of this compound as a bridging ligand in multi-dimensional coordination polymer systems. The molecular structure of this compound, featuring a single pyridine ring, makes it more likely to act as a terminal ligand, capping coordination sites on a metal, rather than a linker that propagates a polymeric network. While thiol groups can bridge metal ions, this often leads to clusters or lower-dimensional structures.
The table below outlines the absence of information regarding this compound in the context of coordination polymers:
| Coordination Polymer Aspect | Information on this compound |
| Reported Structures | No multi-dimensional polymers found |
| Dimensionality (1D, 2D, 3D) | Not applicable |
| Metal Nodes Used | No data available |
| Research Focus | No studies on its use as a primary linker |
It is important to note that the absence of evidence in the searched literature does not definitively mean that such compounds have never been synthesized, but rather that they are not a subject of published research in the available databases. The compound may find applications in other areas of materials science, such as the functionalization of nanoparticles or the formation of self-assembled monolayers on metal surfaces, which fall outside the scope of this article.
Catalytic Applications and Catalysis Research Involving 4 Pyridinepropanethiol
Role as a Ligand or Promoter in Homogeneous Catalysis
In homogeneous catalysis, the molecular structure of a ligand directly influences the electronic and steric environment of a metal center, thereby dictating the catalyst's behavior. 4-Pyridinepropanethiol, with its distinct pyridine (B92270) and thiol functional groups, can coordinate to metal centers in several ways. The pyridine moiety, a well-known N-donor ligand, can form stable complexes with a wide range of transition metals. nih.govmdpi.comekb.eg This interaction is crucial in tuning the electronic properties of the metal catalyst.
Simultaneously, the thiol group can also participate in coordination, although its interaction is often more relevant in surface anchoring for heterogeneous systems. The presence of both a Lewis basic nitrogen atom and a soft sulfur atom makes this compound a potentially hemilabile ligand, where one group can reversibly bind and dissociate from the metal center. This dynamic behavior can open up coordination sites during a catalytic cycle, facilitating substrate activation and product release, which is a key principle in designing efficient catalysts. nih.gov
Research into analogous pyridine-containing ligands has shown their effectiveness in a variety of metal-catalyzed reactions. For instance, pyridine-based ligands are integral to palladium-catalyzed cross-coupling reactions, where they stabilize the active palladium species and influence selectivity. researchgate.netorganic-chemistry.orgrsc.org The specific contribution of the propanethiol tail in a homogeneous setting is an area of ongoing investigation, with potential roles in modulating solubility or promoting unique reactivity through secondary interactions.
Incorporation into Heterogeneous Catalytic Systems
The true versatility of this compound is particularly evident in the realm of heterogeneous catalysis, where it serves as a molecular bridge between a catalytically active metal nanoparticle and a solid support.
The thiol group of this compound exhibits a strong affinity for noble metal surfaces, most notably gold (Au), silver (Ag), and platinum (Pt). This affinity drives the spontaneous formation of highly ordered, self-assembled monolayers (SAMs) on the surface of metal nanoparticles. nih.govrsc.orgrsc.org This process provides a robust method for anchoring catalytic functionalities to a solid phase, combining the advantages of homogeneous catalysis (well-defined active sites) with those of heterogeneous catalysis (ease of separation and recyclability). rsc.org
Gold nanoparticles functionalized with thiol-based SAMs have emerged as sophisticated catalytic systems. rsc.orgijsr.net The organic monolayer not only prevents the aggregation and deactivation of the nanoparticles but also creates a specific chemical microenvironment around the catalytic surface. By using this compound, the outward-facing pyridine groups can act as binding sites for other metal ions or as basic catalytic sites themselves, creating a multifunctional surface. rsc.org
The synthesis of these advanced catalysts typically involves a multi-step process. First, metal nanoparticles, often gold, are synthesized via the reduction of a metal salt precursor. nih.govmdpi.com These nanoparticles are then functionalized by introducing a solution of this compound. The strong gold-sulfur bond formation leads to the displacement of weaker capping agents (like citrate) and the formation of a dense, stable SAM of this compound on the nanoparticle surface. nih.govmdpi.com
The resulting functionalized nanoparticles can then be immobilized on a solid support, such as silica (B1680970) (SiO2) or titania (TiO2), to create a robust, solid catalyst that is easy to handle and recover from reaction mixtures. The density and orientation of the this compound molecules on the surface can be controlled by varying the conditions during the self-assembly process, allowing for the fine-tuning of the catalyst's properties. nih.gov
Table 1: Approaches to Synthesizing this compound-Modified Catalysts
| Synthesis Step | Description | Key Parameters |
|---|---|---|
| Nanoparticle Formation | Reduction of a metal precursor (e.g., HAuCl₄) to form colloidal nanoparticles. | Reductant type, temperature, precursor concentration. |
| Ligand Exchange | Incubation of nanoparticles with this compound to form a self-assembled monolayer. | Thiol concentration, incubation time, solvent. |
| Immobilization | Deposition of functionalized nanoparticles onto a solid support material. | Support material (e.g., SiO₂, Al₂O₃), deposition method. |
This interactive table summarizes the key stages in the preparation of surface-supported catalysts modified with this compound.
Catalytic Reaction Pathways and Mechanistic Investigations
The unique structure of this compound can influence catalytic reaction pathways, selectivity, and efficiency through several mechanisms.
In catalysis, ligands are not merely spectators; they are crucial in steering a reaction towards a desired product. The pyridine group of this compound can significantly impact selectivity. In heterogeneous systems where it modifies a nanoparticle surface, the array of pyridine units can create a polar, basic environment that may favor certain reaction pathways or substrate orientations. rsc.org For example, in selective hydrogenation reactions, the pyridine-functionalized surface could preferentially adsorb acidic substrates or repel others, thereby enhancing chemoselectivity. rug.nl
Furthermore, the propyl chain acts as a spacer, holding the pyridine functionality at a defined distance from the catalytically active metal surface. This spatial separation can prevent the pyridine from directly poisoning the metal surface while still allowing it to influence the reaction environment, a critical design feature for multifunctional catalysts.
While direct, extensive research on this compound in all major classes of organic transformations is still emerging, its potential can be inferred from the behavior of its constituent functional groups in established catalytic systems.
C-C Bond Forming Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are fundamental for C-C bond formation. wikipedia.orgmt.commdpi.commdpi.com The efficiency of these reactions is highly dependent on the ligands coordinated to the palladium center. organic-chemistry.org A catalyst system incorporating this compound, either as a homogeneous ligand or as a surface modifier on palladium nanoparticles, could offer unique reactivity. The pyridine moiety can stabilize the Pd(0)/Pd(II) catalytic cycle, a mechanism crucial for these transformations. researchgate.netchemcompute.org
Reduction Reactions: The catalytic reduction of nitroarenes to anilines is a vital industrial process and a common benchmark reaction for evaluating catalyst performance. oiccpress.comnih.govrsc.org The reduction of 4-nitrophenol, for instance, is often catalyzed by gold or silver nanoparticles. ijsr.netnih.gov A surface functionalized with this compound could enhance this process. The mechanism involves the adsorption of both the nitro compound and the hydride donor (e.g., NaBH₄) onto the catalyst surface. nih.gov The pyridine groups on the surface could facilitate the adsorption of the acidic 4-nitrophenol, increasing its local concentration at the active sites and thereby boosting the reaction rate. nih.gov
Table 2: Potential Catalytic Applications for this compound Systems
| Reaction Type | Potential Role of this compound | Example Transformation |
|---|---|---|
| Suzuki Coupling | Stabilizing Pd(0)/Pd(II) catalytic species via pyridine coordination. | Aryl Halide + Arylboronic Acid → Biaryl |
| Heck Coupling | Ligand for Pd catalyst, influencing regioselectivity. | Aryl Halide + Alkene → Substituted Alkene |
| Nitroarene Reduction | Surface modifier on AuNPs to enhance substrate adsorption. | 4-Nitrophenol → 4-Aminophenol |
| Alcohol Oxidation | Component of a biomimetic catalyst system (e.g., with Cu/TEMPO). | Benzyl Alcohol → Benzaldehyde |
This interactive table outlines potential applications and the corresponding functional roles of this compound in important organic reactions.
Oxidation Reactions: The selective oxidation of alcohols to aldehydes and ketones is another critical transformation. mdpi.comsemanticscholar.org Biomimetic catalyst systems, often based on copper complexes paired with ligands and a nitroxyl (B88944) radical like TEMPO, are highly effective. mdpi.comsemanticscholar.org The pyridine functionality of this compound makes it a suitable candidate as a ligand in such copper-based systems, potentially mimicking the histidine environment found in oxidative enzymes like galactose oxidase. semanticscholar.orgresearchgate.netrsc.org
Advanced Spectroscopic and Analytical Characterization of 4 Pyridinepropanethiol Systems
Surface-Sensitive Spectroscopic Techniques
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a quantitative technique used to determine the elemental composition and chemical state of the top 1 to 10 nanometers of a material's surface. wikipedia.orgcarleton.edu By irradiating a sample with X-rays, photoelectrons are emitted, and their kinetic energies are measured. eag.com These energies are characteristic of the elements present and their bonding environments. eag.comnih.gov
In the analysis of 4-Pyridinepropanethiol self-assembled monolayers (SAMs), XPS is instrumental in confirming the molecular adsorption and determining the nature of the sulfur-substrate bond and the orientation of the pyridine (B92270) group. High-resolution scans of the S 2p, N 1s, and C 1s core levels provide specific chemical state information.
S 2p Core Level: The S 2p spectrum is indicative of the bonding state of the sulfur atom. For a well-formed SAM on a gold surface, the S 2p peak typically appears at a binding energy corresponding to a thiolate bond (Au-S-R). The absence of a significant peak at higher binding energies, which would correspond to unbound thiol (S-H) or oxidized sulfur species (sulfonates, sulfinates), confirms the formation of a stable monolayer.
N 1s Core Level: The N 1s peak provides information about the state of the pyridine ring's nitrogen atom. Its binding energy can indicate whether the nitrogen is protonated or coordinated to a metal ion. The position of this peak is sensitive to the local chemical environment and can be used to infer the orientation of the pyridine head group.
C 1s Core Level: The C 1s spectrum can be deconvoluted to distinguish between the carbon atoms in the pyridine ring and those in the propyl chain, offering further confirmation of the molecule's integrity upon adsorption.
Table 1: Representative XPS Binding Energies for this compound SAMs on Gold
| Core Level | Binding Energy (eV) | Assignment |
|---|---|---|
| S 2p | ~162.0 | Thiolate (Au-S) |
| S 2p | ~163.5 | Unbound Thiol (S-H) |
| N 1s | ~399.5 | Pyridinic Nitrogen |
| N 1s | ~401.5 | Protonated/Coordinated Nitrogen |
| C 1s | ~284.8 | Aliphatic/Aromatic C-C, C-H |
| C 1s | ~285.5 | C-S, C-N |
Note: Binding energies are approximate and can vary based on experimental conditions and surface morphology.
Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy
NEXAFS, also known as X-ray Absorption Near Edge Structure (XANES), is a powerful tool for probing the electronic structure and orientation of molecules adsorbed on surfaces. stanford.eduwikipedia.org The technique involves tuning the energy of incoming X-rays around the absorption edge of a specific element (e.g., Carbon K-edge, Nitrogen K-edge), causing the excitation of core-level electrons to unoccupied molecular orbitals. stanford.edumdpi.com The resulting absorption spectrum exhibits features that are highly sensitive to the local bonding environment and molecular orientation. stanford.edu
For this compound monolayers, NEXAFS studies, particularly using linearly polarized synchrotron radiation, can determine the average tilt angle of the pyridine ring with respect to the substrate surface. By measuring the intensity of π* resonances as a function of the incident angle of the polarized X-ray beam, the orientation of the aromatic ring can be calculated.
N K-edge NEXAFS: These spectra are dominated by a sharp π* resonance corresponding to the transition from the N 1s core level to the unoccupied π* orbitals of the pyridine ring. The angular dependence of this resonance intensity provides a direct measure of the tilt angle of the pyridine ring.
C K-edge NEXAFS: The carbon K-edge spectra show resonances corresponding to transitions from C 1s core levels to various unoccupied orbitals (π* and σ*). These spectra can corroborate the orientational information obtained from the N K-edge and provide further details about the electronic structure of the molecule.
Scanning Tunneling Microscopy (STM) for Surface Morphology
Scanning Tunneling Microscopy (STM) is a high-resolution imaging technique that can visualize the surface topography of conductive materials at the atomic scale. kuleuven.benumberanalytics.comrwth-aachen.de It operates by scanning a sharp metallic tip over a surface while maintaining a constant tunneling current between the tip and the sample. kuleuven.benumberanalytics.com The resulting image is a map of the surface's local density of electronic states, which provides detailed morphological information. numberanalytics.com
In the context of this compound, STM is used to investigate the packing and ordering of self-assembled monolayers on substrates like gold (Au(111)). STM images can reveal:
The presence of defects, such as pinholes, domain boundaries, and step edges.
The arrangement of individual molecules within the monolayer, including their packing structure.
Changes in surface morphology upon external stimuli, such as electrochemical potential or the introduction of other molecules.
Studies have shown that this compound can form well-ordered monolayers on gold, although the degree of order can be influenced by factors like deposition time, solvent, and temperature. STM has also been used to observe the dynamic processes of SAM formation and reorganization.
Infrared Reflection Absorption Spectroscopy (IRRAS)
Infrared Reflection Absorption Spectroscopy (IRRAS), also known as RAIRS, is a highly sensitive technique for studying the vibrational properties of thin films and adsorbates on reflective surfaces. nih.govresearchgate.netbruker.com The technique measures the absorption of infrared radiation upon reflection from a substrate at a grazing angle of incidence. bruker.com A key feature of IRRAS on metal surfaces is the "surface selection rule," which states that only vibrational modes with a dynamic dipole moment component perpendicular to the surface are strongly absorbing. researchgate.net This rule makes IRRAS an excellent tool for determining molecular orientation.
For this compound SAMs, IRRAS can provide detailed information about the orientation of the molecule and the integrity of its functional groups.
Pyridine Ring Vibrations: The out-of-plane and in-plane vibrational modes of the pyridine ring appear with different relative intensities depending on the ring's orientation. For a vertically oriented pyridine ring, the out-of-plane modes will be strong, while the in-plane modes will be weak or absent.
Alkyl Chain Vibrations: The stretching modes of the methylene (B1212753) (CH₂) groups in the propyl chain can also provide information about the chain's conformation and packing density.
Table 2: Key IRRAS Vibrational Modes for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Orientation Information |
|---|---|---|
| ~1600-1400 | Pyridine ring stretching (in-plane) | Intensity indicates tilt away from surface normal |
| ~800-700 | Pyridine C-H out-of-plane bending | Strong intensity suggests a more upright orientation |
| ~2920 | Asymmetric CH₂ stretching | Indicates chain conformation |
| ~2850 | Symmetric CH₂ stretching | Indicates chain conformation |
Auger Electron Spectroscopy (AES)
Auger Electron Spectroscopy (AES) is a surface-sensitive analytical technique used to determine the elemental composition of the top few nanometers of a sample surface. eag.comnumberanalytics.com The process involves bombarding the surface with a primary electron beam, which causes the ejection of a core-level electron. cityu.edu.hkepj.org The resulting vacancy is filled by an electron from a higher energy level, and the excess energy is transferred to another electron, which is then ejected from the atom as an Auger electron. epj.org The kinetic energy of the Auger electron is characteristic of the emitting element, allowing for elemental identification. eag.comcityu.edu.hk
In the study of this compound systems, AES can be used to:
Verify the presence of the expected elements (Carbon, Nitrogen, Sulfur) on the surface.
Detect surface contamination.
Perform depth profiling in conjunction with ion sputtering to determine the thickness and elemental distribution within a film.
AES provides a semi-quantitative analysis of the surface composition and is particularly useful for confirming the cleanliness of the substrate before monolayer deposition and for verifying the elemental integrity of the adsorbed film. csjmu.ac.in
Surface-Enhanced Raman Scattering (SERS)
Surface-Enhanced Raman Scattering (SERS) is a technique that provides enormous enhancement of the Raman scattering signal from molecules adsorbed on or near nanostructured metal surfaces, such as gold or silver. wikipedia.orgmdpi.com This enhancement, which can be on the order of 10⁶ to 10¹⁰, allows for the detection of even single molecules. wikipedia.orgclinmedjournals.org The SERS effect arises from a combination of electromagnetic enhancement (due to localized surface plasmon resonances in the metal nanoparticles) and chemical enhancement (due to charge-transfer interactions between the molecule and the substrate). mdpi.comclinmedjournals.org
For this compound, SERS is a powerful tool for obtaining detailed vibrational information, which can be used to understand its adsorption geometry and interaction with the surface.
The SERS spectrum of this compound on a SERS-active substrate (like aggregated gold or silver nanoparticles) shows characteristic peaks corresponding to the vibrational modes of the pyridine ring and the propylthiol chain.
The relative enhancement of different vibrational modes can provide insights into the molecule's orientation with respect to the surface. For example, modes involving the pyridine ring are often strongly enhanced, indicating a strong interaction between the ring and the metal surface.
SERS can be used to study chemical reactions and molecular recognition events at the surface in real-time.
Bulk and Solution-Phase Spectroscopic Methods
The comprehensive characterization of this compound in both bulk and solution phases relies on a suite of spectroscopic techniques. These methods provide detailed insights into the molecule's structural arrangement, vibrational properties, and electronic characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like this compound. uzh.chresearchgate.net By analyzing the chemical environment of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed molecular map can be constructed. oregonstate.eduoregonstate.edu
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the pyridine ring typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. Specifically, the protons at positions 2 and 6 (α to the nitrogen) are expected at a lower field than the protons at positions 3 and 5 (β to the nitrogen). The propyl chain protons will resonate in the upfield region. The methylene group adjacent to the sulfur atom (α-CH₂) would likely appear around δ 2.5-3.0 ppm, the central methylene group (β-CH₂) around δ 1.8-2.2 ppm, and the methylene group attached to the pyridine ring (γ-CH₂) further downfield around δ 2.8-3.2 ppm, influenced by the aromatic ring. The thiol proton (-SH) typically presents as a broad singlet, and its chemical shift can vary significantly (δ 1.0-2.5 ppm) depending on concentration, solvent, and temperature due to hydrogen bonding. oregonstate.edusigmaaldrich.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. oregonstate.edursc.org The pyridine ring carbons are expected in the aromatic region (δ 120-150 ppm), with the carbons adjacent to the nitrogen (C2 and C6) being the most deshielded. researchgate.netpitt.edu The carbon of the methylene group attached to the sulfur (α-C) would appear in the range of δ 20-30 ppm, while the other two methylene carbons of the propyl chain would also resonate in the aliphatic region, with their specific shifts influenced by their proximity to the pyridine ring and the thiol group. oregonstate.edulibretexts.org DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be employed to differentiate between CH, CH₂, and CH₃ groups, further confirming the structural assignment. libretexts.org
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyridine H-2, H-6 | 8.4 - 8.6 | 149 - 151 |
| Pyridine H-3, H-5 | 7.1 - 7.3 | 123 - 125 |
| Pyridine C-4 | - | 145 - 147 |
| γ-CH₂ | 2.8 - 3.2 | 35 - 40 |
| β-CH₂ | 1.8 - 2.2 | 30 - 35 |
| α-CH₂ | 2.5 - 3.0 | 20 - 25 |
| SH | 1.0 - 2.5 (broad) | - |
Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and obtaining a unique "fingerprint" of a molecule. spectroscopyonline.comspecac.com These methods probe the vibrational modes of molecular bonds. researchgate.net
Infrared (IR) Spectroscopy: In the IR spectrum of this compound, characteristic absorption bands are expected. utdallas.edulibretexts.org The S-H stretching vibration of the thiol group typically appears as a weak band in the region of 2550-2600 cm⁻¹. The C-S stretching vibration is usually weak and found in the 600-800 cm⁻¹ range. The aromatic C-H stretching vibrations of the pyridine ring are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the propyl chain will be observed just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring will give rise to a series of bands in the 1400-1600 cm⁻¹ region. specac.com The region between 500 and 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule as a whole. nih.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. cheminfo.org It is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations. The S-H and C-S stretching vibrations, which are often weak in the IR spectrum, can produce more intense signals in the Raman spectrum. The symmetric "breathing" mode of the pyridine ring is typically a strong and sharp band in the Raman spectrum, appearing around 1000 cm⁻¹. nih.gov The C-C stretching vibrations of the propyl chain will also be observable.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| S-H stretch | 2550 - 2600 | 2550 - 2600 | Weak (IR), Strong (Raman) |
| Aromatic C-H stretch | 3000 - 3100 | 3000 - 3100 | Medium |
| Aliphatic C-H stretch | 2850 - 2960 | 2850 - 2960 | Medium to Strong |
| Pyridine ring C=C, C=N stretch | 1400 - 1600 | 1400 - 1600 | Medium to Strong |
| Pyridine ring breathing | - | ~1000 | Strong |
| C-S stretch | 600 - 800 | 600 - 800 | Weak (IR), Medium (Raman) |
X-ray Absorption Spectroscopy (XAS) for Electronic Structure Probing
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for investigating the local geometric and electronic structure of a selected atomic species within a molecule. libretexts.org By tuning the X-ray energy to a core-level absorption edge of an element, such as sulfur or nitrogen in this compound, detailed information about its oxidation state, coordination environment, and the nature of its chemical bonds can be obtained. pitt.eduwiley.com
The XAS spectrum is typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). The XANES region provides information on the electronic structure and symmetry of the absorbing atom's site. pitt.edu For the sulfur K-edge XANES of this compound, the position and features of the edge will be sensitive to the oxidation state of the sulfur atom (formally -II in the thiol) and the nature of the S-C and S-H bonds. Similarly, the nitrogen K-edge XANES will probe the electronic environment of the pyridine nitrogen.
The EXAFS region, at higher energies past the absorption edge, contains information about the local atomic structure around the absorbing atom, including bond distances and coordination numbers. pitt.edu Analysis of the S K-edge EXAFS can provide precise measurements of the S-C and S-H bond lengths.
UV-Visible Spectroscopy
UV-Visible spectroscopy probes the electronic transitions within a molecule upon absorption of ultraviolet or visible light. nih.govshu.ac.uk The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from the pyridine ring. Pyridine itself exhibits absorption bands associated with π → π* and n → π* transitions. up.ac.za The π → π* transitions, which are typically more intense, occur at shorter wavelengths, while the lower intensity n → π* transition, involving the lone pair of electrons on the nitrogen atom, appears at a longer wavelength. shu.ac.ukresearchgate.net
For this compound, the π → π* transitions of the pyridine ring are expected to be observed in the UV region, likely around 200-280 nm. The presence of the propanethiol substituent may cause a slight shift in the position and intensity of these bands compared to unsubstituted pyridine. The n → π* transition is also anticipated, though it may be weak and potentially overlap with the π → π* bands. up.ac.zaresearchgate.net The solvent environment can influence the position of these absorption bands. nmrdb.org
| Electronic Transition | Expected Wavelength Range (nm) | Relative Intensity |
|---|---|---|
| π → π | 200 - 280 | Strong |
| n → π | 270 - 300 | Weak |
Fluorescence Spectroscopy
Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state by absorbing light. core.ac.ukresearchgate.net While not all molecules fluoresce, many aromatic compounds, including pyridine derivatives, can exhibit fluorescence. The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and occurs at a longer wavelength (lower energy) than the absorption. filab.fr
The fluorescence properties of this compound will depend on factors such as the efficiency of intersystem crossing to the triplet state and non-radiative decay processes. youtube.com If fluorescent, the emission spectrum would provide further insights into the electronic structure of the excited states. The quantum yield and lifetime of the fluorescence are important parameters that can be measured. The fluorescence intensity and wavelength can be sensitive to the local environment, such as solvent polarity and the presence of quenchers. youtube.com
Advanced Chromatographic and Mass Spectrometric Analytical Methods
For the separation and identification of this compound, particularly in complex mixtures, advanced chromatographic and mass spectrometric techniques are indispensable.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for the analysis of volatile and semi-volatile compounds like this compound. etamu.eduabdn.ac.uk In this technique, the sample is first vaporized and separated based on its boiling point and interaction with a stationary phase in a gas chromatograph. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint, allowing for definitive identification. The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the identification and quantification of this compound. researchgate.net Pyrolysis-GC-MS can also be employed for the analysis of the compound in polymeric matrices.
High-Performance Liquid Chromatography (HPLC), often coupled with a UV-Vis or mass spectrometry detector, is another powerful separation technique that can be applied to the analysis of this compound, especially for less volatile samples or when derivatization for GC is not desirable.
Computational and Theoretical Investigations of 4 Pyridinepropanethiol
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and related characteristics.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. biorxiv.orgyoutube.com It is based on the principle that the properties of a system can be determined from its electron density. pku.edu.cn DFT offers a balance between accuracy and computational cost, making it a popular choice for calculating a wide range of molecular properties. nih.gov
For 4-Pyridinepropanethiol, DFT calculations can provide detailed insights into its geometric and electronic properties. These calculations typically start with geometry optimization to find the lowest energy structure of the molecule. From this optimized structure, various properties can be calculated.
Calculated Molecular Properties: Key properties that can be determined for this compound using DFT include:
Optimized Geometry: Bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. iiste.orgresearchgate.net
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is useful for predicting how the molecule will interact with other species. researchgate.net
Quantum Chemical Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and softness (S) can be calculated from the FMO energies. mdpi.com These descriptors provide a quantitative measure of the molecule's reactivity. epa.gov
The following table illustrates the types of data that would be generated from a DFT study of this compound. Note: The values presented here are hypothetical and serve as an example of typical DFT calculation results.
| Property | Hypothetical Value | Description |
| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |
| LUMO Energy | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability and reactivity |
| Dipole Moment | 2.5 Debye | Measure of the overall polarity of the molecule |
| Electronegativity (χ) | 3.85 eV | Tendency to attract electrons |
| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron distribution |
These DFT-derived properties are essential for understanding the fundamental chemical nature of this compound and provide a basis for modeling its behavior in more complex environments.
For this compound, modeling could be applied to understand various potential reactions, such as:
Thiol-Disulfide Interchange: The reaction of the thiol group with a disulfide.
Adsorption onto Metal Surfaces: The mechanism of bond formation between the sulfur atom and a metal surface like gold, which is fundamental to the formation of self-assembled monolayers.
Oxidation/Reduction Reactions: The behavior of the molecule under various redox conditions.
A theoretical investigation of a reaction mechanism involves locating the transition state structure, which is a first-order saddle point on the potential energy surface. The energy difference between the reactants and the transition state gives the activation barrier. nih.gov The reaction pathway can be traced using methods like the Intrinsic Reaction Coordinate (IRC) to confirm that the transition state connects the desired reactants and products.
The table below shows hypothetical data for a modeled reaction involving this compound, such as its adsorption onto a gold cluster.
| Parameter | Hypothetical Value (kcal/mol) | Description |
| Energy of Reactants | 0.0 | Relative energy of isolated this compound and gold cluster |
| Energy of Transition State | +5.2 | Energy barrier for the adsorption process |
| Energy of Products | -15.8 | Relative energy of the adsorbed this compound on the gold cluster |
| Activation Energy | 5.2 | Energy required to initiate the adsorption reaction |
| Reaction Energy | -15.8 | Overall energy change of the reaction (exothermic) |
Such computational studies are invaluable for predicting the feasibility and kinetics of reactions involving this compound, complementing experimental investigations.
Molecular Dynamics Simulations of Self-Assembly Processes
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the structure, dynamics, and thermodynamics of complex processes like self-assembly. nih.gov
For this compound, MD simulations are particularly well-suited to investigate the formation and properties of self-assembled monolayers (SAMs), especially on gold surfaces (Au(111)). The thiol group of this compound has a strong affinity for gold, leading to the spontaneous formation of an ordered molecular layer.
MD simulations of this compound SAMs can reveal:
Formation Dynamics: How individual molecules adsorb from a solution or gas phase onto the surface and arrange themselves into the final SAM structure.
Influence of Environment: The effect of solvent, temperature, and surface defects on the structure and stability of the SAM.
Intermolecular Interactions: The role of van der Waals forces and potential hydrogen bonding in the stability and ordering of the monolayer.
A typical MD simulation would involve placing a number of this compound molecules near a gold surface model in a simulation box, often with an explicit solvent. The system is then allowed to evolve over time, and the resulting trajectory is analyzed to extract structural and dynamic information.
The following table provides examples of parameters and findings that could be obtained from an MD simulation of a this compound SAM on a Au(111) surface.
| Simulation Parameter/Result | Hypothetical Value | Description |
| Surface Coverage | 4.5 molecules/nm² | The density of molecules packed on the gold surface |
| Average Tilt Angle | 30° | The average angle of the molecular axis with respect to the surface normal |
| Adsorption Energy | -25 kcal/mol per molecule | The strength of the interaction between the molecule and the gold surface |
| Order Parameter (S) | 0.85 | A measure of the orientational order of the molecules in the monolayer (1 = perfect order) |
These simulations provide an atomistic-level understanding of the self-assembly process that is often difficult to obtain through experimental methods alone. duke.edu
Computational Design of this compound-Based Materials
Computational design leverages theoretical and simulation methods to create new materials with desired properties. nih.gov By predicting how changes in molecular structure will affect material function, researchers can rationally design novel materials for specific applications, reducing the need for extensive trial-and-error experimentation. duke.edumetu.edu.tr
Given its structure—a thiol group for anchoring to surfaces and a pyridine (B92270) ring that can be functionalized or participate in specific interactions—this compound is a promising building block for designing functional materials. Computational methods can be used to design materials such as:
Chemical Sensors: The pyridine ring's electronic properties can be sensitive to the presence of certain analytes. Computational models can predict how the adsorption of a target molecule onto a this compound SAM will alter its electronic or optical properties, forming the basis of a sensor. mdpi.com
Corrosion Inhibitors: By simulating the interaction of this compound with metal surfaces, its potential to form a protective layer against corrosive agents can be evaluated.
Molecular Electronic Devices: The conductive properties of SAMs based on this compound can be modeled to explore their use as components in nanoscale electronic circuits.
The design process often involves creating a library of virtual derivatives of this compound (e.g., by adding different functional groups to the pyridine ring) and then using high-throughput computational screening to identify the candidates with the most promising properties for a given application. DFT and MD simulations are key tools in this screening process.
The table below outlines a hypothetical computational design workflow for a sensor based on this compound.
| Design Step | Computational Method | Objective |
| 1. Candidate Generation | Chemical informatics | Create a virtual library of this compound derivatives with various functional groups. |
| 2. Initial Screening | DFT | Calculate the binding energy of a target analyte to each derivative in the gas phase. |
| 3. SAM Simulation | Molecular Dynamics | Simulate the self-assembly of the most promising candidates on a gold surface to ensure stable monolayer formation. |
| 4. Sensor Response Prediction | DFT/TD-DFT | Calculate the change in electronic structure or optical spectra of the SAM upon analyte binding. |
| 5. Final Candidate Selection | Data analysis | Select the derivative with the highest predicted sensitivity and selectivity for experimental validation. |
This computational approach accelerates the discovery and optimization of new materials by focusing experimental efforts on the most promising candidates. nih.gov
Future Research Directions and Emerging Paradigms for 4 Pyridinepropanethiol
Novel Synthetic Methodologies and Derivatization Pathways
The exploration of novel synthetic methodologies for 4-Pyridinepropanethiol is an active area of research, driven by the need for more efficient, sustainable, and versatile routes to this important compound and its derivatives. Current research focuses on the development of greener synthetic processes that minimize waste and utilize less hazardous reagents. researchgate.net Key areas of investigation include the use of catalytic systems to improve reaction efficiency and selectivity.
Derivatization of the this compound molecule is a key strategy for modulating its physicochemical properties and tailoring its functionality for specific applications. Future research will likely focus on:
Pyridine (B92270) Ring Functionalization: Introducing substituents onto the pyridine ring can alter the electronic properties, basicity, and coordination behavior of the molecule.
Thiol Group Modification: The thiol group is a versatile handle for a variety of chemical transformations, including oxidation, alkylation, and addition reactions, allowing for the creation of a diverse range of derivatives.
Propanethiol Chain Extension and Branching: Modifying the length and branching of the alkyl chain can influence the steric hindrance and conformational flexibility of the molecule.
These derivatization pathways open up possibilities for creating a library of this compound analogues with fine-tuned properties for various applications.
Expanded Applications in Emerging Materials Science Fields
The unique properties of this compound make it a promising candidate for a variety of emerging applications in materials science. stanford.edu Its ability to self-assemble on metal surfaces, its coordination capabilities, and its electronic properties are being harnessed to create novel materials with advanced functionalities.
Future research in this area is expected to explore:
Nanomaterials: The use of this compound as a surface ligand for nanoparticles is a rapidly growing field. wikipedia.org By modifying the surface of nanoparticles with this molecule, researchers can control their stability, solubility, and self-assembly behavior, leading to the development of new materials for applications in catalysis, sensing, and electronics. stanford.edu
Biomaterials: The interaction of this compound with biological systems is an area of increasing interest. wikipedia.org Its ability to bind to metal ions and its potential for incorporation into larger biomolecular structures make it a candidate for applications in drug delivery, biosensing, and tissue engineering. wikipedia.org
Smart Materials: The responsive nature of the pyridine ring to external stimuli, such as pH and metal ions, opens up possibilities for the development of "smart" materials that can change their properties in response to their environment. tudelft.nl This could lead to applications in areas such as controlled release systems and chemical sensors.
| Emerging Field | Potential Application of this compound |
| Nanotechnology | Surface functionalization of nanoparticles for catalysis and sensing |
| Biomaterials | Component of drug delivery systems and biosensors |
| Smart Materials | Development of environmentally responsive materials and sensors |
Advanced Catalytic Systems and Sustainable Chemical Processes
The development of advanced catalytic systems is crucial for achieving sustainable chemical processes, and this compound is poised to play a significant role in this area. induspublishers.com Its ability to coordinate with metal centers and its potential to act as a ligand in homogeneous and heterogeneous catalysis are key attributes being explored.
Future research directions include:
Homogeneous Catalysis: The design of novel metal complexes with this compound-based ligands could lead to highly active and selective catalysts for a variety of organic transformations.
Heterogeneous Catalysis: The immobilization of this compound or its metal complexes onto solid supports can lead to the development of robust and recyclable catalysts, which are essential for sustainable industrial processes. mdpi.com
Green Chemistry: The use of this compound in catalytic systems aligns with the principles of green chemistry by enabling reactions to proceed under milder conditions, with higher atom economy, and with reduced waste generation. researchgate.netmdpi.com
The integration of this compound into advanced catalytic systems has the potential to contribute significantly to the development of more environmentally friendly and economically viable chemical processes. induspublishers.com
Interdisciplinary Research Integrating Biological and Chemical Systems
The interface between biology and chemistry is a fertile ground for scientific discovery, and this compound is a molecule that bridges these two disciplines. ucsb.eduhw.ac.uk Its chemical reactivity and its potential to interact with biological molecules make it a valuable tool for studying and manipulating biological processes. york.ac.uk
Future interdisciplinary research involving this compound is likely to focus on:
Bioconjugation: The thiol group of this compound provides a reactive handle for attaching the molecule to biomolecules such as proteins and nucleic acids. york.ac.uk This allows for the development of bioconjugates with novel properties and functionalities for applications in diagnostics and therapeutics.
Chemical Biology: this compound and its derivatives can be used as chemical probes to study the role of metal ions in biological systems, to investigate enzyme mechanisms, and to modulate protein function. york.ac.uk
Systems Biology: By integrating experimental data with computational modeling, researchers can gain a deeper understanding of how this compound and its derivatives interact with complex biological networks. northeastern.edu
This interdisciplinary approach will be crucial for unlocking the full potential of this compound in biomedical research and biotechnology. northeastern.edukit.edu
Predictive Modeling and Machine Learning Approaches in this compound Research
Predictive modeling and machine learning are powerful tools that are increasingly being applied to chemical research to accelerate the discovery and design of new molecules and materials. sas.commdpi.com In the context of this compound, these computational approaches can be used to:
Predict Molecular Properties: Machine learning algorithms can be trained on existing data to predict the physicochemical properties of new this compound derivatives, such as their solubility, reactivity, and binding affinity. jmp.comgeeksforgeeks.org
Optimize Synthetic Routes: Predictive models can be used to identify the optimal reaction conditions for the synthesis of this compound and its derivatives, leading to higher yields and reduced costs. geeksforgeeks.org
Screen for Potential Applications: By analyzing large datasets of chemical and biological information, machine learning algorithms can identify potential applications for this compound and its derivatives in areas such as drug discovery and materials science. nih.gov
| Machine Learning Application | Description |
| Property Prediction | Forecasting the physicochemical characteristics of novel this compound derivatives. |
| Synthesis Optimization | Determining ideal reaction conditions for efficient synthesis. |
| Application Screening | Identifying potential uses in medicine and materials through large-scale data analysis. |
The integration of predictive modeling and machine learning into this compound research has the potential to significantly accelerate the pace of innovation and discovery in this field.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Pyridinepropanethiol, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution or thiol-protection strategies. To optimize reaction conditions:
- Solvent selection : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity of sulfur-containing intermediates .
- Temperature gradients : Conduct reactions at 25–80°C to evaluate yield vs. thermal decomposition risks.
- Catalyst screening : Use bases like triethylamine or DBU to deprotonate thiol intermediates.
- Characterization : Confirm purity via -NMR (δ 1.5–2.0 ppm for CH groups) and mass spectrometry (m/z ≈ 153 for molecular ion) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodological Answer :
- -NMR : Identify pyridine protons (δ 7.5–8.5 ppm) and propanethiol CH/SH groups (δ 2.5–3.5 ppm).
- IR spectroscopy : Detect S-H stretches (~2550 cm) and pyridine ring vibrations (~1600 cm).
- Mass spectrometry : Look for fragmentation patterns consistent with thiol loss (m/z ≈ 153 – 34 = 119) .
- Elemental analysis : Verify C, H, N, S percentages within ±0.3% of theoretical values .
Q. How does the stability of this compound vary under different pH and temperature conditions, and what protocols ensure its integrity during storage?
- Methodological Answer :
- pH stability : Perform accelerated degradation studies in buffers (pH 2–12) at 25°C and 40°C. Monitor thiol oxidation via HPLC (retention time ~5.2 min) .
- Temperature sensitivity : Store at –20°C under inert gas (N) to prevent disulfide formation. Use amber vials to avoid photodegradation .
- Quality control : Conduct periodic TLC (R ≈ 0.4 in ethyl acetate/hexane 1:1) to verify stability .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in complex reaction environments?
- Methodological Answer :
- DFT calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to model electron density maps. Focus on sulfur’s nucleophilicity and pyridine’s π-orbital interactions .
- Solvent effects : Apply the SMD continuum model to simulate polarity impacts on reaction barriers.
- Validation : Compare computed activation energies (±2 kcal/mol) with experimental kinetic data .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives across studies?
- Methodological Answer :
- Meta-analysis : Aggregate data from ≥5 independent studies. Use Cohen’s d to quantify effect size discrepancies.
- Variable isolation : Control for purity (HPLC ≥98%), solvent residues (GC-MS), and assay conditions (e.g., cell line variability) .
- Statistical modeling : Apply ANOVA to identify confounding factors (e.g., temperature, incubation time) .
Q. What advanced chromatographic methods (e.g., HPLC-MS) are suitable for quantifying trace impurities in this compound samples?
- Methodological Answer :
- HPLC-MS parameters :
- Column: C18 (5 µm, 250 × 4.6 mm).
- Mobile phase: 0.1% formic acid in water/acetonitrile (gradient elution).
- Detection: ESI-MS in positive ion mode (m/z 100–500) .
- Impurity profiling : Identify disulfide dimers (m/z 305) and pyridine-N-oxides (m/z 169) using spectral libraries .
Q. How do solvent polarity and proticity affect the thiol-protection efficiency of this compound in multi-step syntheses?
- Methodological Answer :
- Design of experiments (DoE) : Vary solvent polarity (via Hildebrand parameter) and proticity (e.g., ethanol vs. THF).
- Kinetic monitoring : Use in-situ IR to track thiol consumption rates.
- Statistical analysis : Apply response surface methodology (RSM) to optimize protection yields (>85%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
